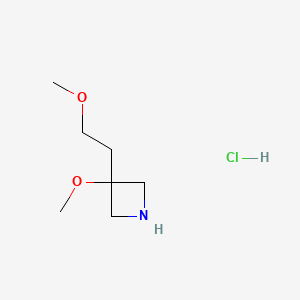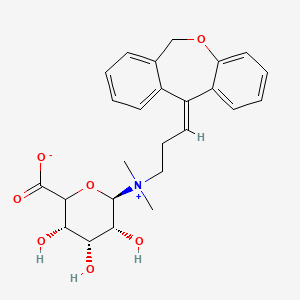
Doxepin-N-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxepin-N-beta-D-Glucuronide is a metabolite of Doxepin, a tricyclic antidepressant drug. It is formed in the liver through the process of glucuronidation, which involves the addition of a glucuronic acid molecule to the parent compound. This compound is significant in the metabolism of Doxepin, aiding in its excretion from the body.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Doxepin-N-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the nitrogen atom of Doxepin, forming a quaternary ammonium-linked glucuronide . The major product of this reaction is this compound itself. Common reagents used in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes .
Wissenschaftliche Forschungsanwendungen
Doxepin-N-beta-D-Glucuronide has several scientific research applications. It is used in pharmacokinetic studies to understand the metabolism and excretion of Doxepin . Additionally, it is employed in the development of analytical methods for detecting Doxepin and its metabolites in biological samples . This compound is also significant in the study of drug interactions and the role of glucuronidation in drug metabolism .
Wirkmechanismus
The mechanism of action of Doxepin-N-beta-D-Glucuronide is primarily related to its role as a metabolite of Doxepin. Doxepin itself acts as a serotonin and noradrenaline reuptake inhibitor, which contributes to its antidepressant and anxiolytic effects . The glucuronidation of Doxepin to form this compound facilitates its excretion from the body, thereby regulating the levels of the active drug in the system .
Vergleich Mit ähnlichen Verbindungen
Doxepin-N-beta-D-Glucuronide can be compared with other glucuronide metabolites of tricyclic antidepressants, such as dosulepin and clomipramine . These compounds also undergo glucuronidation, forming similar quaternary ammonium-linked glucuronides . this compound is unique in its specific formation from Doxepin and its role in the metabolism of this particular antidepressant.
Similar Compounds:Eigenschaften
Molekularformel |
C25H29NO7 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1 |
InChI-Schlüssel |
HIWVLLQQFXUDIX-MSBDJBBOSA-N |
Isomerische SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O |
Kanonische SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




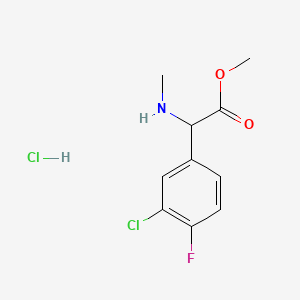

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
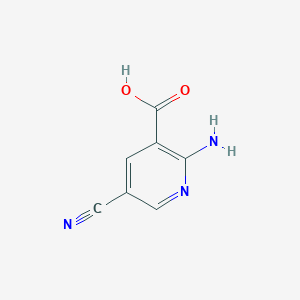
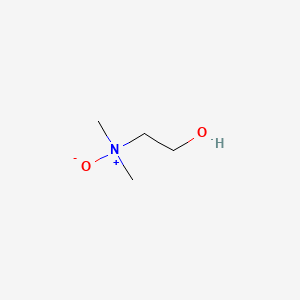
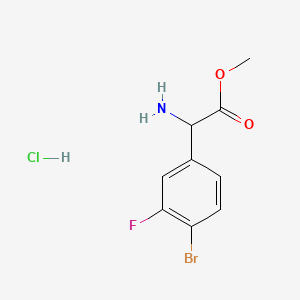
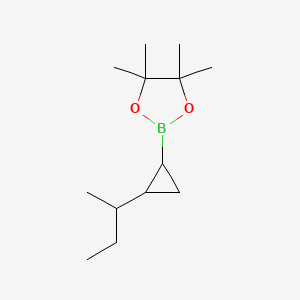

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)

